Cas no 954219-52-4 (4-Chloro-6-(3,4-dimethylphenyl)pyrimidine)

4-Chloro-6-(3,4-dimethylphenyl)pyrimidine is a halogenated pyrimidine derivative featuring a chloro substituent at the 4-position and a 3,4-dimethylphenyl group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structured aromatic system and reactive chloro group make it suitable for further functionalization via nucleophilic substitution or cross-coupling reactions. The presence of the dimethylphenyl moiety enhances steric and electronic properties, contributing to its utility in designing biologically active molecules. The compound is characterized by high purity and stability, ensuring reliable performance in synthetic applications.
4-Chloro-6-(3,4-dimethylphenyl)pyrimidine structure
954219-52-4 structure
Product Name:4-Chloro-6-(3,4-dimethylphenyl)pyrimidine
CAS No:954219-52-4
MF:C12H11ClN2
MW:218.682141542435
CID:5733791
PubChem ID:24902055
Update Time:2025-05-24

4-Chloro-6-(3,4-dimethylphenyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • F1967-3861
    • 954219-52-4
    • 4-chloro-6-(3,4-dimethylphenyl)pyrimidine
    • AKOS014986902
    • Pyrimidine, 4-chloro-6-(3,4-dimethylphenyl)-
    • 4-Chloro-6-(3,4-dimethylphenyl)pyrimidine
    • Inchi: 1S/C12H11ClN2/c1-8-3-4-10(5-9(8)2)11-6-12(13)15-7-14-11/h3-7H,1-2H3
    • InChI Key: MQVZWKKUTMKHOM-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C2C=CC(C)=C(C)C=2)=NC=N1

Computed Properties

  • Exact Mass: 218.0610761g/mol
  • Monoisotopic Mass: 218.0610761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • Density: 1.177±0.06 g/cm3(Predicted)
  • Boiling Point: 349.6±37.0 °C(Predicted)
  • pka: -0.51±0.26(Predicted)

4-Chloro-6-(3,4-dimethylphenyl)pyrimidine Pricemore >>

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Additional information on 4-Chloro-6-(3,4-dimethylphenyl)pyrimidine

Recent Advances in the Study of 4-Chloro-6-(3,4-dimethylphenyl)pyrimidine (CAS: 954219-52-4) in Chemical Biology and Pharmaceutical Research

The compound 4-Chloro-6-(3,4-dimethylphenyl)pyrimidine (CAS: 954219-52-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This pyrimidine derivative has been identified as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase inhibition pathways. Recent studies have explored its role in modulating specific enzymatic activities, making it a promising candidate for further investigation in therapeutic contexts.

One of the most notable findings in recent literature is the compound's ability to serve as a scaffold for the development of selective kinase inhibitors. Researchers have demonstrated that modifications to the pyrimidine core, including the chloro and dimethylphenyl substituents, can significantly influence binding affinity and selectivity towards specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in designing inhibitors for EGFR (Epidermal Growth Factor Receptor) mutants, which are often implicated in various cancers.

In addition to its role in kinase inhibition, 4-Chloro-6-(3,4-dimethylphenyl)pyrimidine has also been investigated for its potential in antimicrobial applications. A recent preprint on bioRxiv reported that derivatives of this compound exhibited moderate to strong activity against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study suggested that the chloro and dimethylphenyl groups contribute to the compound's ability to disrupt bacterial cell wall synthesis, though further mechanistic studies are needed to confirm this hypothesis.

From a synthetic chemistry perspective, advances have been made in optimizing the production of 4-Chloro-6-(3,4-dimethylphenyl)pyrimidine. A 2024 patent application disclosed a novel catalytic method for its synthesis, which improves yield and reduces the generation of byproducts compared to traditional routes. This development is particularly relevant for scaling up production to meet the growing demand for this compound in both academic and industrial research settings.

Looking ahead, researchers are exploring the potential of 4-Chloro-6-(3,4-dimethylphenyl)pyrimidine in combination therapies and as part of drug conjugates. Preliminary data from cell-based assays indicate that it may enhance the efficacy of certain chemotherapeutic agents when used in combination, possibly through modulation of drug resistance pathways. However, these findings require validation in more complex biological systems before clinical translation can be considered.

In conclusion, the growing body of research on 4-Chloro-6-(3,4-dimethylphenyl)pyrimidine (CAS: 954219-52-4) underscores its versatility as a chemical building block and its potential therapeutic value. While significant progress has been made in understanding its biological activities and synthetic accessibility, further studies are needed to fully elucidate its mechanism of action and optimize its pharmacological properties. The compound continues to be an important focus of investigation in both academic and industrial drug discovery programs.

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